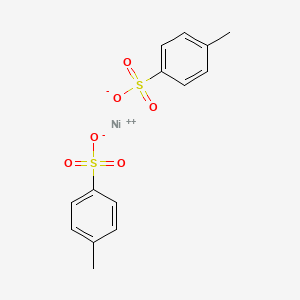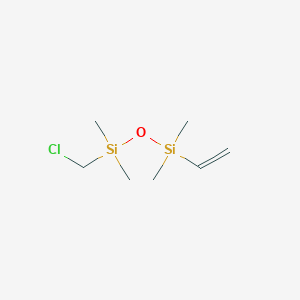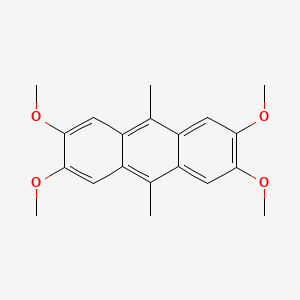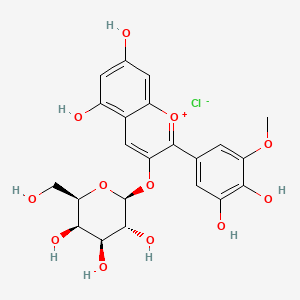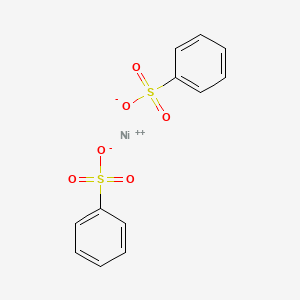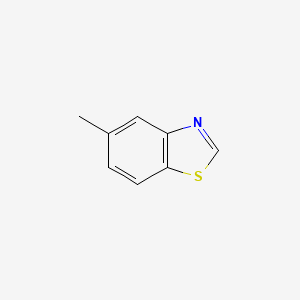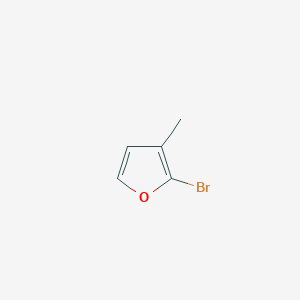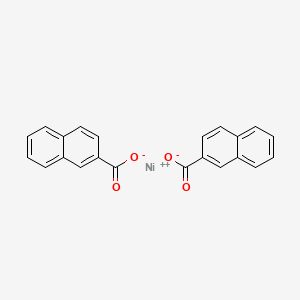![molecular formula C10H18Cl2N2O2 B1590946 N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride CAS No. 99191-71-6](/img/structure/B1590946.png)
N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride
説明
N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride, commonly known as CMH, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool.
作用機序
As previously mentioned, CMH inhibits the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, producing a variety of physiological effects. By inhibiting FAAH, CMH increases the levels of anandamide, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects
Studies have shown that CMH can produce a variety of physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the increased activation of cannabinoid receptors due to increased levels of anandamide.
実験室実験の利点と制限
One advantage of using CMH in lab experiments is its selectivity for FAAH inhibition. This allows researchers to study the effects of anandamide specifically, without affecting other physiological processes. However, one limitation of using CMH is its potential toxicity. Studies have shown that CMH can be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving CMH. One area of interest is the potential therapeutic applications of CMH for conditions such as chronic pain and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMH, as well as its potential toxicity. Finally, the development of more selective FAAH inhibitors may lead to improved research tools for studying the endocannabinoid system.
科学的研究の応用
CMH has been used in scientific research as a tool to study the function of the endocannabinoid system. Specifically, CMH has been used as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down the endocannabinoid anandamide. By inhibiting FAAH, CMH increases the levels of anandamide in the body, allowing researchers to study the effects of this endocannabinoid on various physiological processes.
特性
IUPAC Name |
N-[6-[carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2N2O2/c1-13(9(11)15)7-5-3-4-6-8-14(2)10(12)16/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVQHFENMMYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCN(C)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257555 | |
| Record name | Carbamic chloride, 1,6-hexanediylbis[methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethyl-N,N'-hexanediyl-bis-carbamoyl chloride | |
CAS RN |
99191-71-6 | |
| Record name | Carbamic chloride, 1,6-hexanediylbis[methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99191-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic chloride, 1,6-hexanediylbis[methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
